1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one
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Overview
Description
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one is a complex chemical compound often explored for its unique structure and potential applications in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its bicyclic structure and the presence of functional groups that confer specific chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one typically involves multiple steps, beginning with the construction of the bicyclic octane framework. This can be achieved through cycloaddition reactions or ring-closing methods. The introduction of the triazole moiety may require a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the "click" chemistry method. Following this, the trifluoromethylphenyl group is often introduced through nucleophilic aromatic substitution or cross-coupling reactions, depending on the specific synthetic pathway.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would be optimized to maximize yield and minimize costs. This typically involves the use of readily available starting materials, cost-effective catalysts, and reaction conditions that can be easily scaled up. Continuous flow chemistry might be employed to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: : Potential for oxidation at the triazole ring or the bicyclic framework.
Reduction: : Possible reduction of the carbonyl group, potentially altering its biological activity.
Substitution: : Nucleophilic or electrophilic substitution reactions at the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation Reactions: : Use of oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Reduction Reactions: : Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution Reactions: : Various halogenated reagents or organometallic compounds in the presence of appropriate catalysts.
Major Products Formed from These Reactions: The products will largely depend on the specific reactions undertaken. Oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could lead to a variety of modified phenyl derivatives.
Scientific Research Applications
Chemistry and Biology: This compound is explored for its potential as a building block in the synthesis of more complex molecules with medicinal properties. Its triazole ring is particularly of interest for biological activity.
Medicine: In pharmacological research, such compounds are investigated for their potential as antifungal, antibacterial, or antiviral agents due to their ability to interact with biological targets effectively.
Industry: In industrial applications, these compounds may be used as intermediates in the synthesis of agrochemicals or materials science for developing novel polymers or other materials with specific properties.
Mechanism of Action
The specific mechanism of action for 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one depends on its target application. Generally, triazole-containing compounds can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. The trifluoromethyl group may enhance the compound's ability to cross cell membranes and increase its metabolic stability.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and bicyclic compounds, such as:
1-(1H-1,2,4-triazol-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one
Bicyclic octanes with various substituents
This compound stands out due to the unique combination of its bicyclic structure with the triazole and trifluoromethylphenyl groups, which can confer distinct biological properties and chemical reactivity.
Properties
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c19-18(20,21)13-3-1-2-12(6-13)7-17(26)25-14-4-5-15(25)9-16(8-14)24-11-22-10-23-24/h1-3,6,10-11,14-16H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXMTBCSYXINIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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